2-(5-Bromo-2-fluorophenyl)acetonitrile

Descripción

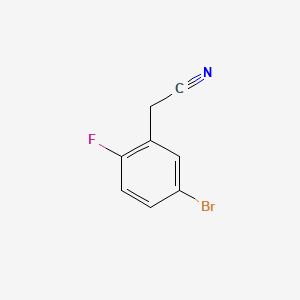

2-(5-Bromo-2-fluorophenyl)acetonitrile (CAS: 305800-60-6) is a brominated and fluorinated aromatic nitrile with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol . This compound is characterized by a phenyl ring substituted with bromine at the 5-position, fluorine at the 2-position, and an acetonitrile group (-CH₂CN) at the 1-position. It is commercially available as a solid with ≥95% purity (typically 96%) and requires storage at 0–6°C to maintain stability . Its applications span pharmaceutical intermediates, agrochemical synthesis, and materials science due to the reactive nitrile group and electron-withdrawing halogen substituents .

Propiedades

IUPAC Name |

2-(5-bromo-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMIQENCTVIYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634625 | |

| Record name | (5-Bromo-2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305800-60-6 | |

| Record name | 5-Bromo-2-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305800-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluorophenyl)acetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:

Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of phenylacetonitrile are brominated using bromine and a suitable catalyst in a controlled environment to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-(5-Bromo-2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

2-(5-Bromo-2-fluorophenyl)acetonitrile is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)acetonitrile involves its interaction with various molecular targets and pathways. The compound’s halogen atoms (bromine and fluorine) can participate in halogen bonding, which influences its reactivity and interactions with biological molecules. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Structural Analogs and Positional Isomers

The compound is part of a broader class of halogenated phenylacetonitriles. Key structural analogs include:

Table 1: Structural Analogs of 2-(5-Bromo-2-fluorophenyl)acetonitrile

Key Observations :

- Positional Isomerism: The placement of bromine and fluorine significantly impacts electronic and steric properties.

- Chlorine Addition : The addition of chlorine (e.g., 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile) increases molecular weight and may enhance electrophilicity, altering solubility and reaction pathways .

Substituent Variations and Functional Group Effects

Methoxy vs. Fluoro Substituents

- 2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS: 1221793-69-6): Replacing fluorine with methoxy (-OCH₃) introduces electron-donating effects, increasing solubility in polar solvents. This compound has a higher molecular weight (242.07 g/mol) and is used in polymer chemistry .

Thiophene Ring Substitution

- 2-(5-Bromothiophen-2-yl)acetonitrile (CAS: 71637-37-1): Replacing the phenyl ring with a thiophene heterocycle alters conjugation and electronic properties, making it relevant in organic electronics and dye synthesis .

Physicochemical Properties and Stability

Table 2: Comparative Physicochemical Properties

Key Observations :

- The target compound’s low-temperature storage requirement contrasts with room-temperature-stable analogs like the thiophene derivative, reflecting differences in thermal stability .

- Chlorine-containing analogs (e.g., 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile) exhibit better solubility in DMSO, likely due to increased polarity .

Actividad Biológica

2-(5-Bromo-2-fluorophenyl)acetonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C8H5BrFN, and it is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring. This compound's biological activity has been explored in various studies, particularly in the context of its therapeutic applications.

The compound's structure allows for diverse interactions with biological systems, primarily due to the functional groups present. The amino group facilitates hydrogen bonding, while the halogen atoms enhance binding affinity through halogen bonding. These interactions are crucial for its potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest potential applications in anti-cancer treatments. The compound's mechanism may involve interactions with cellular pathways that promote apoptosis in cancer cells.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may also have anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on human lung cancer (A549) and cervical cancer (HeLa) cell lines. The results indicated that the compound exhibited moderate cytotoxicity, with IC50 values ranging from 7 to 20 µM across different derivatives tested. The presence of specific functional groups significantly influenced the observed cytotoxicity levels.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | A549 | 15 |

| This compound | HeLa | 18 |

While detailed mechanisms remain under investigation, initial findings suggest that this compound may induce apoptosis through caspase-dependent pathways. This was evidenced by increased caspase activity observed in treated cells, indicating a potential role in promoting programmed cell death.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-fluoroaniline | Bromine and fluorine; lacks acetonitrile moiety | Primarily used in dye synthesis |

| 3-Amino-4-bromobenzonitrile | Contains an amino group; different nitrile position | Varying reactivity; potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.